
Sulphur Green 3 -Solubilised
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulphur Green 3 is a chemical compound with the molecular formula C22H18N2O4S . It is also known by several other names such as 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-, and 8-anilino-5-(4-hydroxyanilino)naphthalenesulphonic acid .
Molecular Structure Analysis
The molecular structure of Sulphur Green 3 consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The ability of sulfur to catenate is related to the energy gain achieved when one S–S π-bond transforms into two σ-bonds .
Chemical Reactions Analysis
Sulfur-containing polymers have gained much attention in polymer science due to their unique properties. Their preparation has posed considerable challenges, particularly in diversifying their structures and achieving highly efficient polymerizations . The reactions are often solvent-free and benefit from full atom economy, further augmenting their Green Chemistry credentials .
Safety and Hazards
properties
CAS RN |
1327-76-0 |
|---|---|
Molecular Formula |
C6H12ClN5O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1171582.png)
